cyclopentane;N-(4-hydroxyphenyl)cyclopenta-2,4-diene-1-carboxamide;iron
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Overview
Description
Cyclopentane;N-(4-hydroxyphenyl)cyclopenta-2,4-diene-1-carboxamide;iron is a complex compound that combines the structural features of cyclopentane, a hydroxyphenyl group, and an iron atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane;N-(4-hydroxyphenyl)cyclopenta-2,4-diene-1-carboxamide;iron typically involves multiple steps. One common method includes the alkylation of cyclopenta-2,4-diene-1-carboxamide with a hydroxyphenyl group under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The final step involves the incorporation of an iron atom, which can be achieved through coordination chemistry techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclopentane;N-(4-hydroxyphenyl)cyclopenta-2,4-diene-1-carboxamide;iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron, which can alter its chemical properties.
Reduction: Reduction reactions can convert the iron center to a lower oxidation state, affecting the overall reactivity of the compound.
Substitution: The hydroxyphenyl group can undergo substitution reactions, where other functional groups replace the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(II) species. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Cyclopentane;N-(4-hydroxyphenyl)cyclopenta-2,4-diene-1-carboxamide;iron has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its unique coordination chemistry properties.
Biology: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Medicine: Research is ongoing to explore its use in drug development, especially for diseases where iron coordination complexes play a role.
Mechanism of Action
The mechanism by which cyclopentane;N-(4-hydroxyphenyl)cyclopenta-2,4-diene-1-carboxamide;iron exerts its effects involves the coordination of the iron atom with various ligands. This coordination can influence the electronic properties of the compound, making it an effective catalyst or therapeutic agent. The molecular targets and pathways involved include specific enzymes or receptors that interact with the iron center, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopenta-2,4-diene-1-carboxamide: Lacks the hydroxyphenyl group and iron atom, resulting in different chemical properties.
N-(4-hydroxyphenyl)cyclopenta-2,4-diene-1-carboxamide: Similar structure but without the iron atom, affecting its reactivity and applications.
Iron complexes with other ligands: These compounds may have different coordination environments and reactivities compared to cyclopentane;N-(4-hydroxyphenyl)cyclopenta-2,4-diene-1-carboxamide;iron.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopentane ring, a hydroxyphenyl group, and an iron atom. This unique structure imparts specific chemical properties and reactivities that are not observed in similar compounds without one or more of these components .
Properties
Molecular Formula |
C17H15FeNO2-6 |
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Molecular Weight |
321.15 g/mol |
IUPAC Name |
cyclopentane;N-(4-hydroxyphenyl)cyclopenta-2,4-diene-1-carboxamide;iron |
InChI |
InChI=1S/C12H10NO2.C5H5.Fe/c14-11-7-5-10(6-8-11)13-12(15)9-3-1-2-4-9;1-2-4-5-3-1;/h1-8,14H,(H,13,15);1-5H;/q-1;-5; |
InChI Key |
BNFBGMAUNAGFEN-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)C(=O)NC2=CC=C(C=C2)O.[Fe] |
Origin of Product |
United States |
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